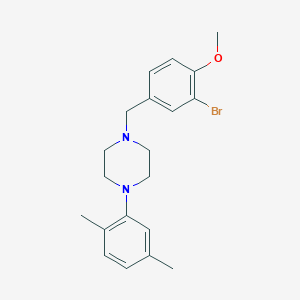
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Also known as BDPF, this compound is a fluorescent probe that has a high quantum yield and excellent photostability, making it an ideal tool for imaging and detection in biological systems. In
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide involves its ability to bind to specific biomolecules and emit fluorescence upon excitation. BDPF has been shown to interact with proteins, nucleic acids, and other biomolecules, allowing for the visualization and quantification of these molecules in biological systems. Its unique properties make it an attractive alternative to other fluorescent probes that may have limitations in terms of photostability or sensitivity.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide has been shown to have minimal biochemical and physiological effects in biological systems. It has been used in a variety of cell lines and animal models without any significant toxicity or adverse effects. However, as with any chemical compound, caution should be taken when handling and using BDPF in laboratory settings.
实验室实验的优点和局限性
One of the primary advantages of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide is its high photostability and quantum yield, making it an ideal tool for fluorescence microscopy and other imaging techniques. It also has a wide range of applications in scientific research, including the study of protein-protein interactions, enzyme activity, and cell signaling pathways. However, one limitation of BDPF is its relatively large size, which may limit its ability to penetrate certain biological structures. Additionally, its high quantum yield may lead to photobleaching over extended periods of time, requiring the use of specialized imaging techniques to mitigate this effect.
未来方向
There are many potential future directions for the use of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide in scientific research. One area of interest is the development of new imaging techniques that can take advantage of its unique properties. Additionally, there is potential for the use of BDPF in the development of new diagnostic tools and therapies for various diseases. Further research is needed to fully understand the potential applications of this compound and to optimize its use in scientific research.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with pentafluorobenzylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting intermediate is then reacted with acryloyl chloride to produce the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(pentafluorophenyl)acrylamide has a wide range of applications in scientific research. One of its primary uses is as a fluorescent probe for imaging and detection in biological systems. BDPF has been shown to have a high quantum yield and excellent photostability, making it an ideal tool for fluorescence microscopy and other imaging techniques. It has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2,3,4,5,6-pentafluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO3/c17-11-12(18)14(20)16(15(21)13(11)19)22-10(23)4-2-7-1-3-8-9(5-7)25-6-24-8/h1-5H,6H2,(H,22,23)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJJHGVPMPCGMC-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5222383.png)
![N,N-diethyl-2-(4-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5222390.png)

![3-fluoro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5222403.png)
![3-methoxy-N-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}-1-propanamine](/img/structure/B5222406.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5222414.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5222431.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-thiopyran-4-ylamine](/img/structure/B5222440.png)
![ethyl 4-(4-fluorophenyl)-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5222445.png)

![ethyl 4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5222468.png)
![2-(5-chloro-2-nitrophenyl)-4-phenyl-5-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5222475.png)
![6-chloro-3-[(2-ethyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B5222476.png)
![N-benzyl-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5222484.png)